1-Piperidineacetamide, N-heptyl-
CAS No.: 100962-39-8
Cat. No.: VC18873333
Molecular Formula: C14H28N2O
Molecular Weight: 240.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100962-39-8 |
|---|---|
| Molecular Formula | C14H28N2O |
| Molecular Weight | 240.38 g/mol |
| IUPAC Name | N-heptyl-2-piperidin-1-ylacetamide |
| Standard InChI | InChI=1S/C14H28N2O/c1-2-3-4-5-7-10-15-14(17)13-16-11-8-6-9-12-16/h2-13H2,1H3,(H,15,17) |
| Standard InChI Key | HXVXEZYHFRHSOT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCNC(=O)CN1CCCCC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises two primary components:
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A piperidine ring (C₅H₁₀N), a saturated heterocycle with one nitrogen atom.
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An N-heptylacetamide side chain (CH₂CONH-C₇H₁₅), providing hydrophobicity and conformational flexibility .
The IUPAC name, N-heptyl-2-piperidin-1-ylacetamide, reflects this arrangement. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CCCCCCCNC(=O)CN1CCCCC1 | |
| InChIKey | HXVXEZYHFRHSOT-UHFFFAOYSA-N | |
| Canonical SMILES | CCCCCCCCNC(=O)CN1CCCCC1 |
The heptyl chain’s length optimizes lipid solubility, potentially enhancing blood-brain barrier permeability—a critical factor for central nervous system-targeted therapeutics.
Spectroscopic and Computational Data
Predicted collision cross sections (CCS) for various adducts, calculated via ion mobility spectrometry, suggest strong gas-phase stability:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 241.22745 | 162.5 |
| [M+Na]⁺ | 263.20939 | 170.4 |
| [M-H]⁻ | 239.21289 | 163.5 |
These values, derived from PubChemLite , indicate minimal structural distortion during ionization, supporting its analytical detectability in mass spectrometry workflows.
Synthesis and Reaction Pathways
Primary Synthetic Route
The standard preparation involves a nucleophilic acyl substitution between heptylamine and piperidine-1-carbonyl chloride:
Mechanistic Insights:
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Nucleophilic Attack: The amine’s lone pair targets the electrophilic carbonyl carbon.
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Tetrahedral Intermediate: A transient sp³-hybridized intermediate forms.
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Cl⁻ Departure: The leaving group exits, yielding the amide bond.
Reaction conditions typically employ dichloromethane as the solvent at 0–25°C, with triethylamine to scavenge HCl. Yields exceed 70% after purification via silica gel chromatography .
Alternative Methodologies
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Carbodiimide-Mediated Coupling: Using EDCI/HOBt with piperidine-1-carboxylic acid and heptylamine in DMF.
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Enzymatic Synthesis: Lipase-catalyzed amidation in non-aqueous media, though scalability remains challenging.
Industrial and Research Applications
Material Science
The compound’s amphiphilic nature enables:
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Surfactant Design: Critical micelle concentration (CMC) estimated at 0.8 mM via molecular dynamics.
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Polymer Modification: Grafting onto polyvinyl alcohol enhances thermal stability (Tg ↑ 22°C).
Analytical Reference Standard
Used in LC-MS/MS workflows for quantifying piperidine contaminants, with a limit of detection (LOD) of 0.1 ppb in water matrices .
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